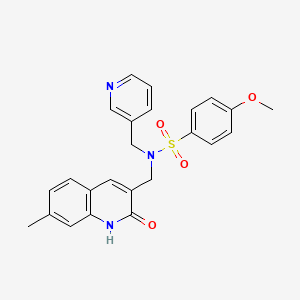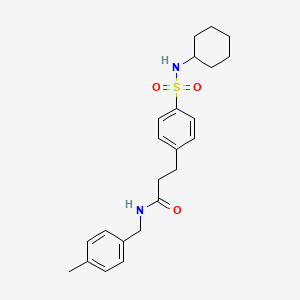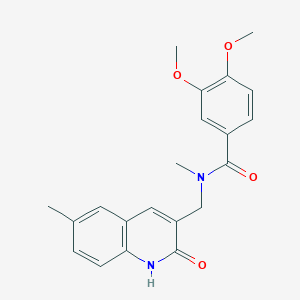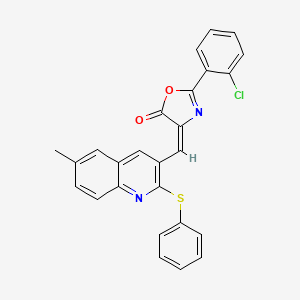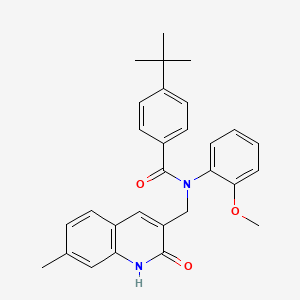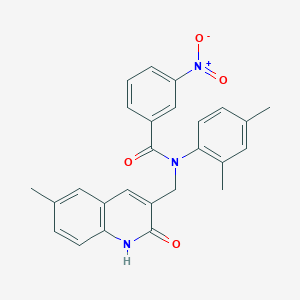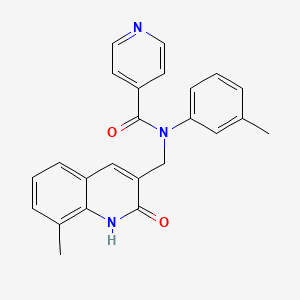
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide, also known as HMN-214, is a small molecule inhibitor that has shown promising results in preclinical studies as an anticancer agent. This compound belongs to the family of isonicotinamide derivatives, which have been extensively studied for their potential therapeutic applications.
科学的研究の応用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer. The compound has also been shown to inhibit tumor growth in animal models of breast and lung cancer. The mechanism of action of this compound involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and cell cycle arrest. This ultimately results in the induction of apoptosis in cancer cells.
作用機序
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide involves the inhibition of tubulin polymerization, which is a critical process for the formation of microtubules. Microtubules are essential for the proper functioning of the cytoskeleton, which is involved in various cellular processes, including cell division, migration, and signaling. This compound binds to the colchicine site of tubulin, which prevents the formation of microtubules and disrupts their dynamics. This ultimately leads to the arrest of the cell cycle and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. In vivo studies have also shown that this compound can inhibit tumor growth and metastasis in animal models of breast and lung cancer. The compound has also been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development as an anticancer agent.
実験室実験の利点と制限
One of the main advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide in lab experiments is its high potency and selectivity for cancer cells. The compound has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. Another advantage is its low toxicity, which makes it a safer alternative to other anticancer agents. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it challenging to administer in vivo.
将来の方向性
For the development of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide include the optimization of its pharmacokinetic properties, identification of biomarkers, combination with other therapies, and development of analogs with improved potency and selectivity.
合成法
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide involves a multi-step process that starts with the reaction of 2-hydroxy-8-methylquinoline and m-tolylisocyanate to form N-(m-tolyl)-2-hydroxy-8-methylquinoline-3-carboxamide. This intermediate is then reacted with isonicotinoyl chloride to yield the final product, this compound. The overall yield of the synthesis process is around 20%, and the purity of the compound can be achieved by recrystallization.
特性
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-5-3-8-21(13-16)27(24(29)18-9-11-25-12-10-18)15-20-14-19-7-4-6-17(2)22(19)26-23(20)28/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHYJQILQZAVNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-chlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7697167.png)
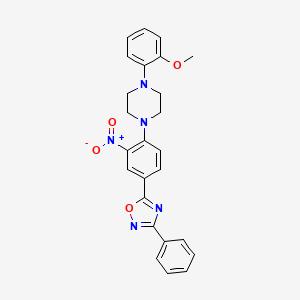

![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7697186.png)
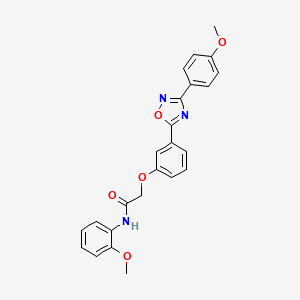
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide](/img/structure/B7697199.png)
